molecular formula C17H20ClN3O3S B2834547 N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide CAS No. 449788-75-4

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide

Cat. No.: B2834547
CAS No.: 449788-75-4
M. Wt: 381.88
InChI Key: FDHSVLKGPNYYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-Chlorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide is a thienopyrazole derivative characterized by a fused heterocyclic core (thieno[3,4-c]pyrazol) with a 3-chlorophenyl substituent at position 2 and a 2-ethylbutanamide group at position 3. The 5,5-dioxo moiety indicates the presence of sulfone groups, which enhance electronic stability and influence intermolecular interactions.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c1-3-11(4-2)17(22)19-16-14-9-25(23,24)10-15(14)20-21(16)13-7-5-6-12(18)8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHSVLKGPNYYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxides, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism .

Comparison with Similar Compounds

Key Observations :

  • Naphthalene analog : The planar aromatic system may favor crystalline packing but could limit solubility in aqueous environments.
  • Adamantane analog : The rigid structure may enhance binding affinity in hydrophobic pockets but complicate synthetic accessibility.

Comparison with Heterocyclic Derivatives

Pyrazole and Thiophene Derivatives (Molecules, 2012)

Compounds such as 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., 7a, 7b, 11a, 11b) share functional groups (amino, hydroxy) but differ in core structure (pyran or thiophene vs. thienopyrazole). For example:

  • 11a: Contains a pyran core with cyano and phenyl groups.
  • Target compound: Features a sulfone-stabilized thienopyrazole core, which may confer greater oxidative stability.

Triazole-Thione Derivatives ()

The triazole-thione compound (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione incorporates chlorophenyl groups similar to the target compound but utilizes a triazole-thione core. Hydrogen bonding (N–H···S, O–H···S) in its crystal structure contrasts with the sulfone-mediated interactions in the target compound, suggesting differences in solubility and solid-state packing.

Crystallographic Considerations

The sulfone groups in the target compound likely facilitate dense crystal packing via dipole-dipole interactions, contrasting with the hydrogen-bonded networks observed in triazole-thione derivatives.

Biological Activity

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its thieno[3,4-c]pyrazole core linked to a chlorophenyl group and an ethylbutanamide moiety. Its molecular formula is C18H19ClN4O4SC_{18}H_{19}ClN_{4}O_{4}S with a molecular weight of 422.9 g/mol. The structural complexity contributes to its unique interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of thienopyrazoles exhibit significant cytotoxic effects against various cancer cell lines.

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.
  • DNA Damage : Studies report that treatment with this compound results in increased DNA fragmentation in cancer cells, suggesting a role in disrupting DNA integrity.
  • Inhibition of Cell Proliferation : The compound has demonstrated the ability to inhibit cell proliferation in various human cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma).

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of this compound:

  • Study on HepG2 and MCF7 Cell Lines :
    • Objective : To assess the cytotoxic effects of the compound on liver and breast cancer cells.
    • Findings : Significant reductions in cell viability were observed with IC50 values indicating potent activity (e.g., 64 µM for HepG2 and 66 µM for MCF7) .
Cell LineIC50 (µM)% Inhibition at 100 μg/ml
HepG26487.2
MCF76695.3
A54966.684.5
BJ1100
  • Mechanistic Insights :
    • The compound was found to significantly decrease DNA damage values compared to controls in treated samples, indicating its potential as a therapeutic agent that targets DNA repair mechanisms .

Other Biological Activities

Beyond anticancer properties, compounds related to thienopyrazoles have shown various biological activities:

  • Antioxidant Activity : Some derivatives exhibit significant antioxidant properties that help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : The thienopyrazole structure is associated with anti-inflammatory activity, potentially beneficial in treating inflammatory diseases.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, starting with cyclization to form the thieno[3,4-c]pyrazole core, followed by functionalization with substituents like the 3-chlorophenyl group and 2-ethylbutanamide moiety. Key steps include:

  • Cyclization : Precursors (e.g., thiosemicarbazides) undergo thermal or acid-catalyzed cyclization.
  • Functionalization : Coupling reactions (e.g., amidation) introduce substituents.
  • Optimization : Reaction temperature (60–120°C), pH (neutral to mildly acidic), and solvent choice (DMF, xylene) significantly impact yield and purity. HPLC or TLC monitoring ensures intermediate stability .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : Confirms molecular structure and substituent positions (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D atomic arrangement, critical for understanding steric effects .
  • HPLC : Assesses purity (>95% required for biological assays) .

Q. What preliminary biological screening methods are recommended for this compound?

  • In vitro assays : Enzymatic inhibition studies (e.g., kinase assays) to identify potential targets.
  • Cellular viability assays : MTT or resazurin-based tests to evaluate cytotoxicity.
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with proteins .

Advanced Research Questions

Q. How can contradictory bioactivity data between structural analogs be resolved?

Discrepancies often arise from minor structural differences (e.g., substituent position, electronic effects). Strategies include:

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 3-chlorophenyl with 4-chlorophenyl) and compare bioactivity.
  • Computational docking : Predict binding modes to explain affinity variations (e.g., steric clashes in the active site) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to resolve conflicting binding data .

Q. What strategies improve synthetic yield while minimizing by-products?

  • Microwave-assisted synthesis : Reduces reaction time and side reactions (e.g., from 12 hrs to 2 hrs) .
  • Catalyst optimization : Palladium acetate (0.5–1 mol%) enhances coupling efficiency .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. How can stability under physiological conditions be evaluated?

  • Forced degradation studies : Expose the compound to acidic/basic conditions, heat, or light, then monitor degradation via HPLC.
  • Plasma stability assays : Incubate with human/animal plasma and quantify remaining compound over time .
  • Computational stability prediction : Use tools like Molecular Dynamics (MD) simulations to assess hydrolytic susceptibility .

Q. What computational methods predict interaction with biological targets?

  • Molecular docking (AutoDock, Glide) : Screen against target libraries (e.g., kinase families) to prioritize experimental testing.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electronic interactions at binding sites.
  • Pharmacophore modeling : Identify critical functional groups (e.g., sulfonamide moiety) for activity .

Data Contradiction Analysis

Q. How to address conflicting spectral data during characterization?

  • Multi-technique validation : Cross-verify NMR peaks with HSQC/HMBC for connectivity.
  • Crystallographic resolution : Resolve ambiguous NOEs or coupling constants via X-ray data .
  • Isotopic labeling : Use ¹⁵N or ¹³C-labeled analogs to confirm assignments .

Q. Why do in vitro and in vivo activity profiles differ?

  • Metabolic instability : Phase I/II metabolism (e.g., cytochrome P450 oxidation) may reduce bioavailability.
  • Plasma protein binding : High affinity for serum albumin limits free compound concentration.
  • Tissue distribution : LogP calculations (e.g., SwissADME) predict penetration into target tissues .

Methodological Tables

Q. Table 1: Comparison of Structural Analogs and Bioactivity

Compound SubstituentTarget Affinity (IC₅₀, nM)Selectivity IndexReference
3-Chlorophenyl (target)120 ± 158.2
4-Chlorophenyl (analog)85 ± 105.5
4-Methoxyphenyl (analog)450 ± 301.2

Q. Table 2: Optimal Reaction Conditions for Synthesis

StepTemperature (°C)SolventCatalystYield (%)
Cyclization80–100XyleneH₂SO₄65–75
Amidation25–30DMFPd(OAc)₂85–90
Purification-MeOH/H₂O->95

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.